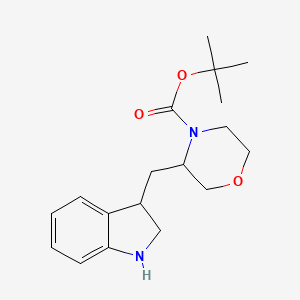

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

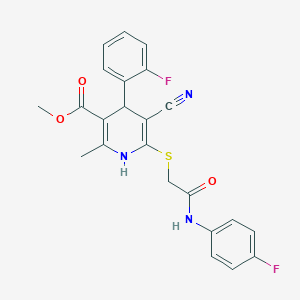

Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 2137779-23-6 . It has a molecular weight of 318.42 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 318.42 .Applications De Recherche Scientifique

Photoelectric Conversion in Solar Cells

One significant application involves improving the photoelectric conversion efficiency of dye-sensitized solar cells. A study by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural similarities with Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate, in enhancing solar cell performance. Their research demonstrated that co-sensitization with these dyes can significantly boost the power conversion efficiency of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).

Synthesis of Novel Morpholine Derivatives

Another application area is the synthesis of novel morpholine derivatives. D'hooghe et al. (2006) discussed the transformation of certain aziridines into morpholines, which is relevant to the chemical structure and synthetic pathways of this compound. These derivatives have potential applications in various chemical synthesis processes (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Metathesis Reactions for Synthesis of Ring-Fused Carbazoles

In the field of organic chemistry, particularly in the synthesis of complex organic compounds, this compound plays a role. Pelly et al. (2005) utilized similar compounds in metathesis reactions for the synthesis of ring-fused carbazoles, which are important in the development of new pharmaceuticals (Pelly, Parkinson, van Otterlo, & de Koning, 2005).

Development of Anticancer Drugs

The compound also finds application in the synthesis of intermediates for anticancer drugs. Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The methodologies and synthetic routes described are closely related to those used for this compound (Zhang, Ye, Xu, & Xu, 2018).

Organic Chemistry and Catalysis

Additionally, the compound is used in the field of organic chemistry and catalysis. For instance, Shen et al. (2012) researched the use of similar compounds in the chemoselective aerobic oxidation of allylic and benzylic alcohols (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXFECZZOLQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC2CNC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)